9-Thiabicyclo[3.3.1]nonan-3-one
Overview
Description
9-Thiabicyclo[33It appears as a colorless to pale yellow crystalline powder and is soluble in water, alcohol, and ether.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 9-Thiabicyclo[33The compound’s photoreactivity suggests it may influence pathways involving light-sensitive reactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-Thiabicyclo[3.3.1]nonan-3-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 9-Thiabicyclo[33Its photoreactivity suggests it may induce changes in light-sensitive cells or molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreactivity indicates that light exposure could affect its activity . Additionally, the compound’s stability may be influenced by temperature, as suggested by its reported melting point of 210-211°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo[3.3.1]nonan-3-one typically involves the condensation of sulfur dichloride, sulfuryl chloride, and 1,5-cyclooctadiene . The reaction conditions include washing the mixture with a saturated aqueous solution of sodium metabisulfite, sodium hydroxide, and brine, followed by drying the organic phase over magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the optimization of multigram synthesis involves nucleophilic substitution of chloride atoms using various nucleophiles to introduce functionalities in subsequent steps .
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[3.3.1]nonan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: Nucleophilic substitution reactions are common, where chloride atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like azides and cyanides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyanide derivatives .
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonan-3-one has various scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
9-Thiabicyclo[3.3.1]nonane: Similar structure but lacks the carbonyl group.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Contains additional chlorine atoms, making it more reactive in nucleophilic substitution reactions.
Uniqueness
9-Thiabicyclo[3.3.1]nonan-3-one is unique due to its combination of a bicyclic structure with a sulfur atom and a carbonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
9-thiabicyclo[3.3.1]nonan-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c9-6-4-7-2-1-3-8(5-6)10-7/h7-8H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCONYUCQGTXZGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300230 | |
Record name | 9-Thiabicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67194-70-1 | |
Record name | NSC135440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Thiabicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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